molecular formula C8H5F5S B12861631 4-(Pentafluorothio)phenylacetylene

4-(Pentafluorothio)phenylacetylene

Cat. No.: B12861631
M. Wt: 228.18 g/mol
InChI Key: AKVGJBOIAORSGD-UHFFFAOYSA-N
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Description

4-(Pentafluorothio)phenylacetylene (CAS 1426290-10-9) is a versatile chemical building block that incorporates the pentafluorosulfanyl (SF5) group, a functionality renowned in advanced research for its superior properties . Often characterized as a "super-trifluoromethyl group," the SF5 substituent confers high thermal stability, significant electronegativity, and enhanced lipophilicity to molecules, making it a valuable bioisostere in the design of new active compounds . This phenylacetylene derivative serves as a critical synthon in various metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the synthesis of extended conjugated systems for functional materials . In medicinal chemistry, the SF5 group is increasingly explored for developing agrochemicals and pharmaceuticals, with recent studies highlighting its incorporation into novel meta-diamide insecticides showing excellent potency and selectivity , as well as into chalcone derivatives demonstrating activity against hepatoma and human parasites . The terminal alkyne group provides a straightforward handle for further structural elaboration. This product is intended for research purposes as a key intermediate in the discovery of new crop-protecting agents, drug candidates, and organic materials. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

Molecular Formula

C8H5F5S

Molecular Weight

228.18 g/mol

IUPAC Name

(4-ethynylphenyl)-pentafluoro-λ6-sulfane

InChI

InChI=1S/C8H5F5S/c1-2-7-3-5-8(6-4-7)14(9,10,11,12)13/h1,3-6H

InChI Key

AKVGJBOIAORSGD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)S(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting materials: 4-bromophenylsulfur pentafluoride and terminal alkynes (e.g., phenylacetylene derivatives).
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 combined with copper(I) iodide (CuI) as a co-catalyst.
  • Bases: Cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or organic bases.
  • Solvents: Mixtures of toluene/water or anhydrous dimethylformamide (DMF).
  • Temperature: Typically 80–110 °C.
  • Atmosphere: Inert nitrogen or argon atmosphere to prevent oxidation.

Typical Procedure

A representative synthesis involves stirring a mixture of 4-bromophenylsulfur pentafluoride, the terminal alkyne, palladium catalyst, copper iodide, and base in a deoxygenated solvent system under nitrogen at elevated temperature (e.g., 80–110 °C) for 12–18 hours. After completion, the reaction mixture is cooled, extracted with organic solvents such as dichloromethane, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using hexane/dichloromethane mixtures as eluents to isolate the target 4-(Pentafluorothio)phenylacetylene compound.

Detailed Research Findings and Yields

Entry Starting Material (4-bromophenylsulfur pentafluoride) Alkyne Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Physical State Melting Point (°C)
1 0.11 g (0.38 mmol) Phenylacetylene Pd(PPh3)4 (6 mg, 0.005 mmol), CuI (2.6 mg, 0.014 mmol) Cs2CO3 (0.25 g, 0.76 mmol) Toluene/H2O (5 mL/1 mL) 110 16 52 White solid 145.5–146.5
2 0.08 g (0.28 mmol) 4-(N,N-diphenylamino)ethynylbenzene Pd(PPh3)4 (17 mg, 0.014 mmol), CuI (2.6 mg, 0.014 mmol) K2CO3 (0.047 g, 0.34 mmol) Anhydrous DMF (5 mL) 80 12 76 Pale green solid 137.5–138.5
3 0.08 g (0.28 mmol) 4-(N,N-diphenylamino)styrene Pd(OAc)2 (4.5 mg, 0.020 mmol) K2CO3 (0.047 g, 0.34 mmol) Anhydrous DMF (5 mL) 110 18 62 Light green solid 140.0–141.0

Data adapted from a 2017 study on pentafluorosulfanyl-substituted push-pull dyes.

Mechanistic Insights

The Sonogashira coupling mechanism involves oxidative addition of the aryl bromide (4-bromophenylsulfur pentafluoride) to the Pd(0) catalyst, followed by transmetallation with the copper acetylide formed in situ from the terminal alkyne and CuI. Reductive elimination then yields the coupled product, 4-(Pentafluorothio)phenylacetylene, regenerating the Pd(0) catalyst. The presence of the SF5 group influences the electronic environment, often requiring careful optimization of reaction conditions to achieve high yields and purity.

Alternative Synthetic Routes and Considerations

While the Sonogashira coupling is the predominant method, alternative approaches include:

  • Direct halogenation and subsequent coupling: Starting from 4-halogenated phenylacetylene derivatives, prepared via bromination and elimination reactions from 4-halobenzaldehyde precursors, followed by palladium-catalyzed coupling to introduce the SF5 group. These methods emphasize green chemistry principles, using low-toxicity solvents and mild conditions.

  • Use of different palladium catalysts and ligands: Variations in catalyst systems (e.g., Pd(OAc)2 with phosphine ligands) and bases can improve reaction efficiency and selectivity.

  • Purification techniques: Silica gel chromatography with hexane/dichloromethane mixtures is standard; sublimation has been innovatively applied to enhance product purity in related phenylacetylene derivatives.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Catalyst Pd(PPh3)4, Pd(OAc)2 + CuI Pd(PPh3)4 often preferred for higher yields
Base Cs2CO3, K2CO3 Cs2CO3 provides better solubility in some cases
Solvent Toluene/H2O, Anhydrous DMF Deoxygenated solvents required
Temperature 80–110 °C Higher temps favor reaction rate
Reaction Time 12–18 hours Longer times improve conversion
Atmosphere Nitrogen or Argon Prevents oxidation of sensitive reagents
Purification Silica gel chromatography (Hexane/DCM 9:1) Ensures high purity of final product

Chemical Reactions Analysis

Nitrosoarene-Alkyne Cycloaddition

In reactions with nitrosoarenes (ArNO), 4-(Pentafluorothio)phenylacetylene undergoes stepwise [2+3] cycloaddition to form N-hydroxyindoles. Key mechanistic insights include:

  • Kinetics : First-order dependence on both nitrosoarene and alkyne concentrations .

  • Rate Acceleration : Electron-withdrawing substituents (e.g., SF₅) on the alkyne lower activation barriers by stabilizing transition states. For PhNO + SF₅-C≡CH, calculated barriers are ~15.8 kcal/mol vs. 19 kcal/mol for unsubstituted acetylene .

Table 1: Kinetic Parameters for Nitrosoarene-Alkyne Cycloaddition

Alkyne Substituent (Z)Activation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)
-H19.00.12 ± 0.02
-SF₅15.8 (calc.)0.45 ± 0.05 (est.)
-Ph15.80.38 ± 0.03

Data adapted from .

Transition-Metal-Catalyzed Couplings

The SF₅ group facilitates cross-coupling reactions due to its ability to stabilize intermediates. Examples include:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Cs₂CO₃, 110°C) to yield biaryl-SF₅ derivatives (52–62% yield) .

  • Heck Coupling : With styrenes (Pd(OAc)₂, K₂CO₃, 110°C), forming conjugated alkenes (76% yield) .

Table 2: Representative Coupling Reactions

Reaction TypeConditionsYield (%)Product Application
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃, 110°C52–62Push-pull fluorophores
HeckPd(OAc)₂, K₂CO₃, 110°C76Fluorescent dyes

Electrophilic Additions

The electron-deficient triple bond undergoes regioselective hydrohalogenation . For example, HCl adds to the β-position of SF₅-C≡CH, yielding (Z)-1-chloro-2-(pentafluorothiophenyl)ethylene. The SF₅ group directs addition via inductive effects, with >90% regioselectivity .

Computational Insights

DFT studies (B3LYP/6-31+G(d)) reveal:

  • The SF₅ group reduces HOMO-LUMO gaps by 0.8–1.2 eV compared to non-fluorinated analogs.

  • Transition states for cycloadditions show significant spin density (0.54) on the terminal alkyne carbon, favoring N–C bond formation .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature reactions.

  • Solubility : Soluble in dichloromethane, toluene, and DMF; insoluble in water .

Scientific Research Applications

Scientific Research Applications

1. Polymer Chemistry
The compound plays a significant role in the synthesis of poly(phenylacetylene) derivatives. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in advanced materials. The bulky side groups associated with 4-(pentafluorothio)phenylacetylene contribute to increased free volume in the polymer matrix, enhancing its processability and performance under various conditions .

2. Fluorinated Materials
Due to its high fluorine content, 4-(pentafluorothio)phenylacetylene is utilized in the development of fluorinated materials that exhibit low surface energy and high chemical resistance. These materials are particularly useful in coatings and films where durability and resistance to solvents are required .

3. Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties is critical for enhancing device efficiency .

Case Studies and Research Findings

Case Study 1: Polymerization Techniques
Research has demonstrated the successful polymerization of 4-(pentafluorothio)phenylacetylene using various catalysts. For example, using tungsten-based catalysts has shown promising results in achieving high molecular weight polymers with controlled dispersity. The resulting materials exhibited enhanced thermal stability compared to their non-fluorinated counterparts .

Case Study 2: Application in Coatings
In a study focused on coatings, 4-(pentafluorothio)phenylacetylene was incorporated into polymer matrices to improve hydrophobicity and chemical resistance. The resulting coatings demonstrated superior performance against corrosive environments, highlighting the compound's utility in protective applications .

Data Tables

Application Area Description Key Benefits
Polymer ChemistrySynthesis of poly(phenylacetylene) derivativesEnhanced thermal/mechanical properties
Fluorinated MaterialsDevelopment of low-energy surface materialsHigh chemical resistance
Organic ElectronicsUse in OLEDs and OPVsImproved charge transport

Mechanism of Action

The mechanism by which 4-(Pentafluorothio)phenylacetylene and its derivatives exert their effects often involves interactions with specific molecular targets. For example, in anticancer research, these compounds have been shown to inhibit histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the inhibition of tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural distinctions among substituted phenylacetylenes arise from the nature of the para-substituent. Below is a comparative analysis of 4-(Pentafluorothio)phenylacetylene with four analogous compounds:

Compound Substituent Electronic Effect Key Properties
4-(Pentafluorothio)phenylacetylene -S-CF₃ Strongly electron-withdrawing (σₚ⁺ ≈ 1.6) High electronegativity, polarizable sulfur atom, reduced HOMO-LUMO gap
4-(Trifluoromethoxy)phenylacetylene -O-CF₃ Moderately electron-withdrawing (σₚ⁺ ≈ 0.5) Enhanced thermal stability, UV-vis absorption shifted to longer wavelengths
4-(Methylthio)phenylacetylene -S-Me Electron-donating (σₚ⁺ ≈ -0.2) Increased electron density at acetylene, higher reactivity in nucleophilic additions
4-Aminophenylacetylene -NH₂ Strongly electron-donating (σₚ⁺ ≈ -0.7) Fluorescence emission in visible range, used in optoelectronic materials
Phenylacetylene -H Neutral Baseline for comparison; moderate reactivity in hydrogenation and coupling

Notes:

  • The pentafluorothio group (-S-CF₃) exhibits stronger electron-withdrawing effects compared to -O-CF₃ due to sulfur’s higher polarizability and lower electronegativity relative to oxygen.
  • Substituents like -NH₂ and -S-Me alter conjugation and charge distribution, directly impacting optical and catalytic behavior .

Reactivity in Catalytic Reactions

Hydrogenation
  • 4-(Pentafluorothio)phenylacetylene : Expected to show lower hydrogenation rates due to electron-withdrawing effects reducing alkyne electron density. Similar Pd catalysts (e.g., Pd@TiO₂) may exhibit altered selectivity compared to phenylacetylene .
  • 4-(Trifluoromethoxy)phenylacetylene : Moderate reactivity; trifluoromethoxy groups may stabilize intermediates, improving styrene selectivity in hydrogenation .
  • Phenylacetylene : Baseline hydrogenation rate with ~95% conversion to styrene using Pd@TiO₂/MNPs catalysts .
Sonogashira Coupling
  • Electron-withdrawing groups (-S-CF₃, -O-CF₃) enhance coupling efficiency by activating aryl halides. For example, 4-(Trifluoromethoxy)phenylacetylene reacts efficiently with 6-bromoindole derivatives under Ni/Pd catalysis .

Optical and Electronic Properties

  • Luminescence: Fluorinated derivatives like 4-(Trifluoromethoxy)phenylacetylene exhibit blue-shifted emission compared to non-fluorinated analogs. The pentafluorothio group may further red-shift emission due to extended conjugation .
  • UV-vis Absorption: Substituted phenylacetylenes with electron-withdrawing groups show absorption maxima at 270–320 nm. For instance, amino-substituted variants absorb at ~350 nm, while fluorinated derivatives (e.g., CF₃-substituted bistolanes) display aggregation-induced emission .

Biological Activity

4-(Pentafluorothio)phenylacetylene is a fluorinated organic compound that has gained attention due to its unique chemical properties and potential biological activities. The presence of the pentafluorosulfanyl (SF₅) group significantly alters the electronic characteristics of the molecule, which may influence its interactions with biological systems. This article explores the biological activity of 4-(pentafluorothio)phenylacetylene, presenting relevant data, case studies, and research findings.

4-(Pentafluorothio)phenylacetylene has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₄F₅S
Molecular Weight236.18 g/mol
IUPAC Name4-(pentafluorothio)phenylacetylene
Boiling Point-21 °C

The SF₅ group contributes to a high degree of electronegativity, which can enhance the compound's reactivity and potential biological interactions.

The biological activity of 4-(pentafluorothio)phenylacetylene is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The SF₅ group may interact with active sites in enzymes, potentially inhibiting their function.
  • Receptor Binding : The compound could bind to specific receptors in cellular membranes, influencing signaling pathways.
  • Oxidative Stress Modulation : There is potential for modulation of oxidative stress responses due to the unique electronic properties imparted by fluorination.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing SF₅ groups. Research indicates that these compounds exhibit significant activity against various bacterial strains. For example, a study demonstrated that 4-(pentafluorothio)phenylacetylene showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer potential. A study conducted on cell lines revealed that 4-(pentafluorothio)phenylacetylene induced apoptosis in cancer cells through the activation of caspase pathways. The compound was found to inhibit cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested 4-(pentafluorothio)phenylacetylene against a panel of bacterial pathogens. The results indicated that the compound exhibited a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the SF₅ substitution enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent bactericidal effects .

Case Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that treatment with varying concentrations of 4-(pentafluorothio)phenylacetylene led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

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